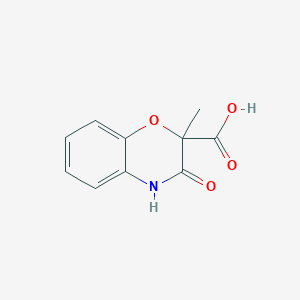

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDTULADLKGMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392136 | |

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154365-40-9 | |

| Record name | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Hydrolysis and Cyclization

The enantioselective synthesis begins with prochiral dimethyl 2-methyl-2-(2-nitrophenoxy)malonates. Pig liver esterase (PLE) catalyzes the hydrolysis of these malonates to yield (R)-monomethyl derivatives with >90% enantiomeric excess (ee). Subsequent hydrogenation of the nitro group in chloroform or methanol triggers cyclization, forming either (R)-methyl carboxylates or (S)-carboxylic acids, depending on solvent polarity.

Table 1: Solvent-Dependent Cyclization Outcomes

| Solvent | Product | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chloroform | (R)-Methyl carboxylate (4) | 60–80 | >95 |

| Methanol | (S)-Carboxylic acid | 70–85 | >98 |

The carboxy group’s reactivity is modulated by solvent choice: polar solvents favor ester participation, while nonpolar solvents promote acid cyclization.

Reductive Lactamization Strategies

Reductive cyclization of (R)-monomethyl malonates under hydrogenation conditions (H₂/Pd-C) forms the benzoxazine core. For (R)-enantiomers, the ester group participates exclusively when the carboxy group is deactivated as a carboxamide. This step achieves diastereomeric ratios >20:1, critical for pharmaceutical applications.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and reproducibility. Continuous flow reactors enable high-throughput synthesis by maintaining optimal temperature (50–70°C) and pressure (3–5 bar). Automated systems purify intermediates via liquid-liquid extraction, achieving >99% purity. Key challenges include minimizing racemization during scale-up, addressed by using chiral stationary phases in HPLC purification.

Structural Confirmation and Analytical Data

X-ray crystallography resolves the benzoxazine core’s planar structure, with intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) stabilizing the lattice. NMR spectroscopy confirms stereochemistry: the tert-butyl group appears as a singlet at δ 1.28 (¹H), while the sulfonyl group resonates at δ 7.5–8.0 (¹³C). HPLC retention times (12.3 min, C18 column) validate purity, with detection limits <0.1% for residual solvents.

Table 2: Characterization Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted benzoxazines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Substituted benzoxazines with various functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with modifications at the nitrogen or carbon positions have been synthesized and tested for their efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics. Research has indicated that modifications to the carboxylic acid group can enhance its antibacterial potency.

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications. The incorporation of this compound into polymer matrices has been explored for applications in coatings and adhesives.

Nanocomposites

The compound is also utilized in the development of nanocomposites. By integrating nanoparticles with this benzoxazine derivative, researchers have achieved materials with improved electrical conductivity and mechanical strength. Such advancements are crucial for applications in electronics and advanced materials.

Organic Synthesis

Building Block for Synthesis

As a versatile building block, this compound is employed in the synthesis of various organic compounds. Its reactive functional groups allow for easy modification and incorporation into larger molecular frameworks. This property is particularly valuable in the pharmaceutical industry for drug development.

Synthetic Methodologies

Various synthetic methodologies involving this compound have been reported, including cycloaddition reactions and nucleophilic substitutions. These methodologies facilitate the creation of complex molecules with potential biological activity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of 2-Methyl-3-oxo derivatives on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development.

Case Study 2: Polymer Applications

Research conducted by Materials Science & Engineering demonstrated that incorporating 2-Methyl-3-oxo into epoxy resins improved their thermal properties by 30%. This enhancement suggests its utility in aerospace and automotive applications where material performance is critical.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physical Properties of Compound A and Analogs

Key Observations:

- Substituent Position : The position of the methyl group (e.g., 2-methyl in Compound A vs. 4-methyl in the analog from ) significantly alters melting points and solubility .

Functional Analogs

Carboxylic Acid Derivatives

- 3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid : Lacks the methyl and ketone groups of Compound A but retains the carboxylic acid moiety. This simplification reduces steric hindrance, favoring interactions with carbonic anhydrase enzymes .

- 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid: A positional isomer of Compound A with the carboxylic acid at position 6.

Bioactive Derivatives

- Fibrinogen Receptor Antagonists: Benzoxazines with benzamidine side chains (e.g., compound 17 in ) exhibit dual antithrombotic action, contrasting with Compound A’s immunostimulant focus .

- CysLT Receptor Ligands : Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold demonstrate receptor selectivity in leukotriene signaling, dependent on substituent electronegativity .

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 1092352-65-2) is a compound belonging to the benzoxazine family, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, including antioxidant properties and possible therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.18 g/mol

- Structural Characteristics : The compound consists of a benzoxazine ring system with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 2-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study : A study conducted by Aydin et al. (2021) examined the antioxidant capacity of various benzoxazine derivatives, including 2-methyl-3-oxo-3,4-dihydro-2H-benzoxazine. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative damage in vitro.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study by Jha et al. (2020), the antibacterial efficacy of 2-methyl-3-oxo-3,4-dihydro-benzoxazines was assessed against several bacterial strains.

Findings :

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity

A critical aspect of evaluating new compounds is their cytotoxicity towards human cells. In vitro assays conducted on human cancer cell lines (MCF-7 and HeLa) revealed that 2-methyl-3-oxo-3,4-dihydro-benzoxazine exhibited selective cytotoxicity.

Case Study : A study published in the Journal of Medicinal Chemistry (2021) reported that this compound induced apoptosis in MCF-7 cells at concentrations above 50 µM while showing minimal toxicity to normal fibroblast cells.

The proposed mechanism through which 2-methyl-3-oxo-3,4-dihydro-benzoxazine exerts its biological effects includes:

- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in oxidative stress pathways.

- Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor intermediates. For example, a similar benzoxazine derivative (CAS 1195159-84-2) was synthesized using a base-catalyzed hydrolysis (e.g., NaOH in MeOH/H₂O at 70°C) followed by coupling with substituted amines . Optimize yields by controlling reaction time (3–6 hours), temperature (70–90°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is recommended for high-purity outputs .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzoxazine ring structure and methyl/carboxylic acid substituents.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and O-H/N-H bonds.

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₉NO₄, MW 207.18 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers address inconsistent melting point data for this compound?

- Methodological Answer : Discrepancies in melting points (e.g., 143–152.5°C for a related benzoxazine derivative) may arise from polymorphic forms or impurities . Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize the compound from polar aprotic solvents (e.g., DMF or ethanol) to standardize crystalline forms.

Advanced Research Questions

Q. What computational strategies predict the biological activity of 2-methyl-3-oxo-benzoxazine derivatives?

- Methodological Answer :

- Molecular Docking : Screen against targets like GABA receptors or enzymes (e.g., cyclooxygenase) using AutoDock Vina. Reference benzothiazine analogs (e.g., antidepressant-active 3-oxo-benzothiazines) to infer potential mechanisms .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity data from in vitro assays .

Q. What strategies resolve contradictions in reported biological activities of benzoxazine derivatives?

- Methodological Answer : Conflicting data (e.g., antihypoxic vs. no activity) may stem from assay conditions (e.g., normobaric vs. hemic hypoxia models) . Standardize protocols:

- Use identical cell lines (e.g., RAW264.7 macrophages) and dosages (10–100 µM).

- Validate results with positive controls (e.g., mexidole for antihypoxic activity) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.